molecular formula C10H7FN2O B181933 6-(4-Fluorophenyl)pyridazin-3-ol CAS No. 58897-67-9

6-(4-Fluorophenyl)pyridazin-3-ol

Cat. No.: B181933
CAS No.: 58897-67-9
M. Wt: 190.17 g/mol
InChI Key: SWHTYHMWPIYECQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazin-3-ol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and antiplatelet activities. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to its diverse pharmacological effects .

Comparison with Similar Compounds

6-(4-Fluorophenyl)pyridazin-3-ol can be compared with other pyridazine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and the resulting pharmacological activities.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHTYHMWPIYECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404317
Record name 6-(4-fluorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58897-67-9
Record name 6-(4-fluorophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-fluorophenyl)pyridazin-3-ol
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Synthesis routes and methods I

Procedure details

3-(4'-Fluorobenzoyl)-acrylic acid (9.7 g, 0.04996 mol) was dissolved in 50 ml of concentrated aqueous ammonia solution, and the solution was allowed to stand for a few days, without a cover. The solution was first rendered neutral by adding hydrochloric acid (concentrated, 30 ml), a further 20 ml of concentrated hydrochloric acid were then added, followed by hydrazine hydrochloride (4.1 g, 0.06 mol), after which the mixture was refluxed for 8 hours. After cooling, the solid product which had precipitated was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone of m.p.=265°-267° C., 8.9 g, 0.04680 mol, were obtained, which corresponds to a yield of 93.7% of theory.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4'-Fluorobenzoyl)-acrylic acid (582 g, 2.998 mol of m.p.=134°-137° C.) was dissolved in ethanol (3300 ml), p-toluenesulfonic acid (23 g) and sulfuric acid (conc., 4 ml) was added, and the mixture was then refluxed for 18 hours. The mineral acid was then neutralized by adding anhydrous sodium bicarbonate. The inorganic salts were then filtered off, a hydrazine solution (6 mol hydrazine, 700 ml of water) was added to the mechanically stirred solution of the esterification product, and the mixture was refluxed for three hours. A solid product precipitated, and this product was isolated, washed with water, mixed with dilute hydrochloric acid (700 ml of concentrated HCl, 1600 ml of water) while still moist from filtration with suction, and the mixture was refluxed for 2 hours. The mixture was cooled, and the resulting solid product was isolated, washed with water and dried to constant weight. 3-(4'-Fluorophenyl)-6-pyridazinone was obtained in the form of a yellowish solid product (390 g, 2.0508 mol, 68.4% of theory) of m.p.=266°-269° C. Recrystallization from dioxane gave a virtually colorless product which sublimes from about 170° C. in the form of broad crystals and which melts at 269°-270.5° C.
Name
(4'-Fluorobenzoyl)-acrylic acid
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four

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